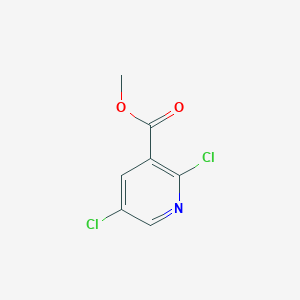

Methyl 2,5-dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPFXYWTMBTSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377400 | |

| Record name | methyl 2,5-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67754-03-4 | |

| Record name | methyl 2,5-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-Dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,5-dichloronicotinate chemical properties

An In-Depth Technical Guide to Methyl 2,5-dichloronicotinate: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis

Introduction

This compound is a halogenated pyridine derivative that has emerged as a pivotal building block in the landscape of modern organic synthesis. Its structural features—a pyridine core, two chlorine substituents, and a methyl ester group—confer a unique reactivity profile that is highly sought after by researchers in pharmaceutical and agrochemical development. The strategic placement of the chlorine atoms, activated by the ring nitrogen, makes this compound an exceptionally versatile intermediate for constructing complex molecular architectures.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis, explore its characteristic reactivity with mechanistic insights, and discuss its applications, all while adhering to the highest standards of scientific integrity and safety.

PART 1: Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a white to off-white crystalline solid, a physical state that lends itself to ease of handling and storage under standard laboratory conditions.[1][2] Its solubility in common organic solvents such as methanol and dichloromethane facilitates its use in a wide range of reaction media.[3]

The molecule's reactivity is intrinsically linked to its electronic structure. The pyridine nitrogen and the two electron-withdrawing chlorine atoms render the aromatic ring electron-deficient. This electronic characteristic is the primary driver for the compound's susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction class that will be explored in detail.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 67754-03-4 | [1][4][5] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2][5] |

| Molecular Weight | 206.02 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1][2][6] |

| Melting Point | 42 - 47 °C | [1][3] |

| Boiling Point | ~257 - 263 °C | [3] |

| Purity | Typically ≥97% | [1][5] |

| Synonyms | Methyl 2,5-dichloropyridine-3-carboxylate, 2,5-Dichloronicotinic acid methyl ester | [1][5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="-1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="1.2,0.7!"]; Cl_2 [label="Cl", pos="-2.6,0!"]; Cl_5 [label="Cl", pos="2.6,2.8!"]; C_ester [label="C", pos="-2.6,2.8!"]; O_double [label="O", pos="-3.8,2.1!"]; O_single [label="O", pos="-2.6,4.2!"]; C_methyl [label="CH₃", pos="-3.8,4.9!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl_2; C5 -- Cl_5; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl; }

Caption: Chemical Structure of this compound.

PART 2: Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is the esterification of its corresponding carboxylic acid. The following protocol is a robust, high-yielding procedure validated in the literature.[4]

Expertise & Causality Behind the Protocol

This procedure utilizes thionyl chloride (SOCl₂) as the esterification agent in a methanol solvent. This is a classic and highly effective method for converting carboxylic acids to methyl esters.

-

Role of Thionyl Chloride: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is the reactive species, but more importantly, it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol. The byproducts of this reaction (SO₂ and HCl) are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.

-

Temperature Control: The initial reaction is performed at 0 °C to control the exothermic reaction between thionyl chloride and methanol. Allowing the reaction to proceed at room temperature ensures a complete and steady conversion over a 48-hour period.[4]

-

Aqueous Workup: The wash with saturated sodium bicarbonate (NaHCO₃) is crucial for neutralizing any remaining acidic components, such as excess HCl or unreacted thionyl chloride, ensuring a clean final product.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Synthesis Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 2,5-dichloronicotinic acid (e.g., 20.2 g, 0.105 mol) in methanol (500 mL).[4]

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (38 mL, 0.525 mol) dropwise, ensuring the temperature does not rise significantly.[4]

-

Reaction: Stir the mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 days.[4]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain an off-white residue.[4]

-

Workup: Dissolve the residue in diethyl ether (500 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (300 mL), water (300 mL), and brine (300 mL).[4]

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a white solid. A typical yield is around 97%.[4]

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity in SNAr Reactions

The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than the chlorine at the C5 position. This regioselectivity is a cornerstone of its utility and can be explained by mechanistic principles:

-

Activation: The C2 position is ortho to the electron-withdrawing ring nitrogen. Nucleophilic attack at this position generates a Meisenheimer complex intermediate where the negative charge is stabilized through resonance onto the electronegative nitrogen atom.

-

Lesser Activation: The C5 position is meta to the ring nitrogen, and its resonance stabilization of the corresponding Meisenheimer intermediate is less effective, making it less electrophilic.

This predictable reactivity allows for the selective functionalization of the pyridine ring, making it a powerful tool for building molecular diversity.

Caption: Generalized SNAr Mechanism at the C2 Position.

Protocol Example: Selective Amination

The following protocol details the selective substitution of the C2-chloro group with ammonia, a common transformation that generates valuable downstream intermediates.[4]

-

Vessel Setup: Dissolve this compound (4.5 g, 22 mmol) in a 0.5 M solution of ammonia in 1,4-dioxane (250 mL).[4]

-

Reaction Conditions: Seal the mixture in a pressure vessel. Heat the vessel to 85±5 °C and maintain this temperature for 9 days. The use of a sealed vessel and elevated temperature is necessary to facilitate the reaction with ammonia, which is a gas at standard temperature and a relatively moderate nucleophile.[4]

-

Isolation: After cooling to room temperature, combine reaction mixtures (if running multiple batches) and concentrate under reduced pressure to obtain a white solid.[4]

-

Purification: The crude solid can be purified by silica gel chromatography (e.g., using a hexane-CH₂Cl₂-Et₂O eluent system) to afford pure methyl 2-amino-5-chloronicotinate. A typical yield is around 75%.[4]

PART 4: Applications in Research and Development

The value of this compound is realized in the complex molecules it helps to create. Its derivatives are key components in a variety of active compounds.

-

Pharmaceutical Research: It serves as a precursor for the synthesis of novel agents targeting inflammatory diseases and various forms of cancer.[1] The ability to selectively introduce nucleophiles at the C2 position and then perform further chemistry (e.g., cross-coupling) at the C5 position allows for the rapid construction of diverse compound libraries for screening.

-

Agrochemicals: The dichloronicotinate scaffold is integral to the development of modern pesticides and insecticides.[1][3] The resulting products often feature enhanced biological activity and potentially lower toxicity profiles compared to previous generations of compounds.[1]

-

Materials Science: The compound can be incorporated into polymers to enhance thermal stability and other physical properties, making it valuable in the production of advanced materials.[1]

PART 5: Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is an irritant and requires careful handling.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][7] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [5][7] |

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry place at room temperature.[5]

-

Spills: In case of a spill, prevent dust dispersion. Wear appropriate PPE and clean up using an absorbent material. Dispose of waste in accordance with local regulations.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable intermediate for chemists in discovery and development. By understanding the principles that govern its behavior, researchers can harness its full potential to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

This compound | 67754-03-4. ChemicalBook.

-

This compound. Chem-Impex.

-

China METHYL 2 5-DICHLORONICOTINATE(CAS# 67754-03-4) Manufacturer and Supplier. Xinchem.

-

This compound, 97%. J&K Scientific LLC.

-

SAFETY DATA SHEET - this compound. TCI Chemicals.

-

This compound | 67754-03-4. TCI Chemicals.

-

SAFETY DATA SHEET - endo-alpha-N-Acetylgalactosaminidase. TCI Chemicals.

-

This compound. CymitQuimica.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. China METHYL 2 5-DICHLORONICOTINATEï¼CAS# 67754-03-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. This compound | 67754-03-4 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 67754-03-4 | TCI AMERICA [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Methyl 2,5-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dichloronicotinate, with the CAS number 67754-03-4, is a halogenated pyridine derivative that serves as a versatile and crucial building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two chlorine substituents and a methyl ester group on the pyridine ring, make it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, key reactions, and applications, particularly within the realms of pharmaceutical and agrochemical research.

Physicochemical Properties and Structural Features

This compound is a white to off-white crystalline solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 67754-03-4 | [1][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3] |

| Molecular Weight | 206.02 g/mol | [1] |

| Melting Point | 42 - 46 °C | [1] |

| Boiling Point | 204 °C | |

| Appearance | White to almost white powder/crystal | [1][2] |

| Purity | ≥ 95-98% (by GC) | [1][2][4] |

| IUPAC Name | methyl 2,5-dichloropyridine-3-carboxylate | [3] |

| Synonyms | 2,5-Dichloronicotinic acid methyl ester, Methyl 2,5-dichloropyridine-3-carboxylate | [1][2] |

The structure of this compound is characterized by a pyridine ring substituted at the 2 and 5 positions with chlorine atoms and at the 3-position with a methoxycarbonyl group. This arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions, a key aspect of its synthetic utility.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of 2,5-dichloronicotinic acid. A well-established protocol is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst.

Synthesis Protocol: Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of this compound from 2,5-dichloronicotinic acid using thionyl chloride in methanol.[5]

Materials:

-

2,5-dichloronicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dichloronicotinic acid (1.0 eq) in methanol (approximately 5-10 mL per gram of acid) and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-5.0 eq) to the cooled solution over 15-30 minutes. The addition is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.[5]

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 24-48 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[5] This step is crucial to neutralize the excess acid and remove water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Yield: This procedure typically affords a high yield of the desired product, often exceeding 95%.[5]

Purification and Characterization

The crude product is often obtained as a white to off-white solid and can be purified further by recrystallization from a suitable solvent system, such as ether-pentane or ethanol-water.[6] Purity is typically assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Chemical Reactivity and Key Transformations

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, while the methyl ester can undergo hydrolysis or amidation.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. The chlorine at the 2-position is generally more reactive than the one at the 5-position due to its ortho and para relationship to the activating groups.

A common transformation is the selective displacement of the 2-chloro substituent by an amine. For instance, reacting this compound with ammonia in 1,4-dioxane under pressure and heat yields methyl 2-amino-5-chloronicotinate.[5] This reaction is a key step in the synthesis of more complex heterocyclic systems.

Caption: Nucleophilic aromatic substitution of this compound.

Hydrolysis of the Ester Group

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. For example, treatment of methyl 2-amino-5-chloronicotinate with lithium hydroxide in a mixture of methanol and water results in the formation of lithium 2-amino-5-chloronicotinate.[5] This transformation is often a necessary step to enable further modifications at the carboxylate position, such as amide bond formation.

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its applications span across pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

This compound serves as a scaffold for the development of novel therapeutic agents. It is particularly useful in the synthesis of compounds targeting various diseases, including inflammatory conditions and cancer.[1] The ability to selectively functionalize the pyridine ring allows for the creation of libraries of compounds for high-throughput screening in drug discovery campaigns. The introduction of a methyl group, in general, can significantly impact the pharmacodynamic and pharmacokinetic properties of a drug candidate, a phenomenon often referred to as the "magic methyl" effect.[7]

Agrochemical Development

In the agrochemical industry, this compound is an intermediate in the production of pesticides, including herbicides and insecticides.[1] The dichlorinated pyridine core is a common feature in many commercial agrochemicals, and the reactivity of this starting material allows for the efficient synthesis of these complex molecules.

Other Applications

Beyond its primary use in life sciences, this compound also finds applications in:

-

Materials Science: Incorporation into polymers to enhance their thermal stability and durability.[1]

-

Analytical Chemistry: Used as a standard in chromatographic techniques for the quantification of related compounds.[1]

-

Biochemistry: Employed in enzyme inhibition studies to probe metabolic pathways and identify potential therapeutic targets.[1]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[8]

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[8]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[8] Store at room temperature.[3]

It is imperative to consult the Safety Data Sheet (SDS) before handling this chemical.[8][9]

Conclusion

This compound is a synthetically valuable building block with a broad range of applications, particularly in drug discovery and agrochemical research. Its well-defined reactivity allows for the controlled and selective introduction of various functional groups, making it an indispensable tool for organic chemists. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

PrepChem.com. (n.d.). Synthesis of methyl 2,6-dichloronicotinate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5Cl2NO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-chloronicotinate. PubChem. Retrieved from [Link]

-

Babar, T. M., Qadeer, G., Rama, N. H., Ruzicka, A., & Padelkova, Z. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1970. [Link]

-

Rosini, F., & Jones, A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 67754-03-4 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2,5-dichloronicotinate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating a Key Synthetic Building Block

Methyl 2,5-dichloronicotinate (CAS No. 67754-03-4) is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its utility is most pronounced in the agrochemical and pharmaceutical sectors, where it functions as a foundational scaffold for novel pesticides, herbicides, and therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.[1] The strategic placement of two chlorine atoms on the pyridine ring enhances its reactivity, making it a versatile substrate for a variety of chemical transformations.

This guide provides a comprehensive examination of the core physical and spectroscopic properties of this compound. As Senior Application Scientists, we recognize that a thorough understanding of a compound's physical characteristics is a prerequisite for its effective application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental validation of these properties and their implications for handling, characterization, and synthetic use. Every protocol is presented as a self-validating system, ensuring that researchers can confidently reproduce and verify these critical parameters.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the cornerstone of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 67754-03-4 | [2] |

| IUPAC Name | methyl 2,5-dichloropyridine-3-carboxylate | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2] |

| Synonyms | 2,5-Dichloronicotinic acid methyl ester, Methyl 2,5-dichloropyridine-3-carboxylate | |

| InChI Key | CNPFXYWTMBTSSI-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=C(N=CC(=C1)Cl)Cl | [1][2] |

Molecular Structure:

Caption: 2D Structure of this compound.

Section 2: Core Physical Properties

The macroscopic physical properties of a compound dictate its behavior in various experimental settings, from reaction work-ups to formulation.

| Property | Value | Significance & Experimental Insight | Source(s) |

| Appearance | White to off-white crystalline powder | The crystalline nature suggests a well-ordered solid lattice. Any significant deviation in color (e.g., yellow or brown) may indicate the presence of impurities. | |

| Melting Point | 42 - 46 °C | This relatively low melting point indicates moderate intermolecular forces. A sharp melting range is a key indicator of high purity. | |

| Boiling Point | ~257 - 263 °C | The boiling point reflects the compound's volatility. This value is critical for purification by distillation, though vacuum distillation is often preferred to prevent thermal decomposition. | [3] |

| Density | ~1.426 g/cm³ | The density is useful for mass-to-volume conversions in process chemistry and reaction scale-up. | [3] |

| Solubility | Soluble in methanol, dichloromethane | Qualitative solubility data is essential for selecting appropriate reaction solvents, recrystallization systems, and chromatographic mobile phases. | [3] |

| Predicted XlogP | 2.3 | This predicted partition coefficient suggests moderate lipophilicity, a key parameter in drug development for predicting membrane permeability and absorption. | [4] |

Section 3: Spectroscopic Profile

Spectroscopic analysis provides a molecular-level fingerprint, essential for structure confirmation and purity assessment. While experimentally derived spectra for this compound are not available in public reference databases, this section details the expected spectroscopic characteristics based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl ester protons.

-

Aromatic Region: Two doublets are predicted. The proton at the 4-position (H-4) and the proton at the 6-position (H-6) of the pyridine ring are in different electronic environments and will appear as distinct signals, likely between δ 8.0 and 8.8 ppm. Their mutual coupling (a small J-value, typically 2-3 Hz) would result in each signal appearing as a doublet.

-

Aliphatic Region: A sharp singlet corresponding to the three equivalent protons of the methyl ester group (-OCH₃) is expected. Due to the electron-withdrawing nature of the adjacent oxygen, this peak is predicted to appear around δ 3.9-4.0 ppm.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to each of the seven carbon atoms in the molecule, as they are all in chemically non-equivalent environments.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear at the lowest field, typically in the range of δ 160-165 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-5) are expected to be significantly shifted compared to the others.

-

Methyl Carbon: The methyl carbon of the ester group (-OCH₃) will be the most shielded carbon, appearing at the highest field, typically around δ 53-55 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are outlined below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |

| 2990 - 2950 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1735 - 1720 | C=O Stretch | Ester | Strong |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Medium to Strong |

| 1300 - 1100 | C-O Stretch | Ester | Strong |

| 850 - 750 | C-Cl Stretch | Aryl Halide | Strong |

The most diagnostic peak in the IR spectrum would be the strong, sharp absorption from the ester carbonyl (C=O) stretch between 1735-1720 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight (approx. 206 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by an (M+2)⁺ peak with an intensity of about 65% of the M⁺ peak, and an (M+4)⁺ peak with an intensity of about 10% of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Predicted Fragmentation: Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₃, loss of 31 Da) or the entire ester group (-COOCH₃, loss of 59 Da).[6] The PubChemLite database provides predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase. For the protonated molecule ([M+H]⁺), a predicted CCS of 133.6 Ų is reported.[4]

Section 4: Experimental Methodologies for Physical Characterization

To ensure scientific rigor, the physical properties listed above must be verifiable through standardized experimental protocols. The following section details the methodologies for determining these key parameters.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a crucial indicator of purity.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface and crush it into a fine powder.

-

Capillary Loading: Gently tap the open end of a sealed-end capillary tube into the powder until a small amount enters the tube.

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid tightly into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., to 25°C).

-

Equilibration and Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first sign of melting is observed (T1) and the temperature at which the last crystal melts completely (T2).

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2°C).

Spectroscopic Sample Preparation and Analysis

4.2.1 NMR Sample Preparation

-

Massing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The compound should fully dissolve.

-

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis in an NMR spectrometer.

4.2.2 FT-IR Sample Preparation (Thin Solid Film Method)

-

Solution Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane in a small vial.

-

Film Casting: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate.

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable in a laboratory setting. This compound is classified with specific hazards that require careful management.

GHS Hazard Information:

-

Hazard Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Recommended Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.[7]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Response (IF ON SKIN): Wash with plenty of water. If skin irritation occurs, seek medical advice.[7]

-

Response (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[7]

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[2]

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of this compound. The data presented, from its fundamental chemical identity to its predicted spectroscopic fingerprint and verifiable physical constants, provides researchers with a robust foundation for incorporating this valuable intermediate into their synthetic and developmental workflows. By coupling these data with standardized, reproducible experimental protocols, this document aims to empower scientists to utilize this compound with confidence, precision, and a paramount commitment to safety.

References

-

PubChemLite. This compound (C7H5Cl2NO2). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

Xinchem. China METHYL 2 5-DICHLORONICOTINATE(CAS# 67754-03-4) Manufacturer and Supplier. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. Methyl 2-amino-4,6-dichloronicotinate. [Link]

-

PubChem. Methyl 2-chloronicotinate. [Link]

-

PubChem. Methyl 2,4-dichloro-6-methylnicotinate. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Bulletin de L'Academie Polonaise des Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. [Link]

-

Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

ResearchGate. 13 C NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[4]benzoquinone. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Reddit. H-NMR Help! : r/OrganicChemistry. [Link]

Sources

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. jk-sci.com [jk-sci.com]

- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H5Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Methyl 2,5-dichloronicotinate: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of Methyl 2,5-dichloronicotinate. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data to facilitate its application in advanced chemical synthesis.

Introduction: A Versatile Synthetic Intermediate

This compound is a dichlorinated derivative of nicotinic acid, a member of the pyridine family. Its unique molecular architecture, featuring two chlorine atoms on the pyridine ring, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] This compound serves as a critical building block in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection products.[1] The strategic placement of the chloro- and methyl ester functional groups allows for a variety of chemical transformations, making it a versatile tool for medicinal and process chemists.

Molecular Structure and Chemical Identity

The fundamental characteristics of a chemical compound are dictated by its molecular structure. A precise understanding of the arrangement of atoms and functional groups is paramount for predicting reactivity and designing synthetic pathways.

Chemical Formula and IUPAC Name

The molecular formula for this compound is C₇H₅Cl₂NO₂ .[1][2][3][4] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is methyl 2,5-dichloropyridine-3-carboxylate .[2][4] This name precisely describes the arrangement of the functional groups on the pyridine core.

Two-Dimensional (2D) Molecular Structure

The 2D structure of this compound is depicted below, illustrating the connectivity of the atoms. The core is a pyridine ring with chlorine atoms at the 2 and 5 positions and a methyl carboxylate group at the 3 position.

Key Structural Features and Their Implications

The presence of two electron-withdrawing chlorine atoms significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. The methyl ester group at the 3-position can be readily hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration. The nitrogen atom in the pyridine ring imparts basic properties to the molecule and can be a site for coordination or quaternization.

Molecular Weight and Physicochemical Properties

The molecular weight and other physicochemical properties are critical for experimental design, including reaction stoichiometry, purification, and formulation.

Molecular Weight

The molecular weight of this compound has been consistently determined across various sources. The calculated molecular weight is approximately 206.02 g/mol .[1][4][5] Some sources may report a slightly different value, such as 206.03 g/mol , due to rounding of atomic weights.[2][3][6]

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2][3][4] |

| Molecular Weight | 206.02 g/mol | [1][4][5] |

| CAS Number | 67754-03-4 | [1][2][3][4] |

| Appearance | White to almost white powder or crystal | [1][5] |

| Melting Point | 42 - 46 °C | [1] |

| IUPAC Name | methyl 2,5-dichloropyridine-3-carboxylate | [2][4] |

| SMILES | COC(=O)C1=C(N=CC(=C1)Cl)Cl | [2][3] |

| InChI Key | CNPFXYWTMBTSSI-UHFFFAOYSA-N | [2][3][4] |

Experimental Protocols: A Self-Validating System

While this guide focuses on the molecular structure and weight, it is important to consider the practical aspects of handling and using this compound. The following represents a generalized workflow for its use as a synthetic intermediate.

The choice of solvent and reaction conditions will be dictated by the specific transformation being performed. Due to the presence of the pyridine ring, reactions are often carried out under anhydrous and inert conditions to prevent unwanted side reactions. Purification techniques such as column chromatography or recrystallization are typically employed to isolate the desired product in high purity.

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure and molecular weight. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. The data and workflows presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important compound.

References

-

J&K Scientific LLC. (n.d.). This compound, 97%. Retrieved from [Link]

-

Xinchem. (n.d.). METHYL 2 5-DICHLORONICOTINATE(CAS# 67754-03-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-chloronicotinate. PubChem Compound Database. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Methyl 2,5-dichloronicotinate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2,5-dichloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, provides robust experimental protocols for its determination, and offers a framework for data interpretation and presentation.

Introduction: The Critical Role of Solubility

This compound (CAS No. 67754-03-4) is a versatile heterocyclic compound widely used in the synthesis of biologically active molecules.[1] Its unique dichlorinated pyridine structure is foundational for developing novel pharmaceuticals and effective crop protection agents.[1] Understanding and quantifying the solubility of this compound in various organic solvents is a critical, non-negotiable step in process development, formulation, and quality control.

Solubility data dictates solvent selection for:

-

Reaction Media: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Crystallization & Purification: Selecting appropriate anti-solvents and recrystallization solvents to achieve high purity.[2]

-

Formulation: Developing stable, homogenous liquid formulations for final products.

-

Analytical Chemistry: Preparing standards and samples for techniques like chromatography.[1]

This guide will equip researchers with the foundational knowledge and practical methodologies to accurately assess and leverage the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] The molecular structure of this compound—possessing both polar and non-polar features—suggests a nuanced solubility profile.

-

Molecular Weight: 206.02 g/mol [1]

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: 42-46 °C[1]

Structural Analysis:

-

Polar Features: The ester group (-COOCH₃) and the nitrogen atom in the pyridine ring can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Non-Polar Features: The aromatic pyridine ring and the two chlorine atoms (-Cl) contribute to the molecule's lipophilicity and can engage in van der Waals forces.

This duality implies that this compound will exhibit favorable solubility in solvents of intermediate polarity and in polar aprotic solvents. While it is noted to be soluble in organic solvents like methanol and dichloromethane, quantitative data is not widely published.[5] Therefore, experimental determination is essential.

Quantitative Solubility Data (Illustrative)

| Organic Solvent | Solvent Class | Temperature (°C) | Illustrative Solubility (g/L) |

| Methanol | Polar Protic | 25 | 150 |

| Ethanol | Polar Protic | 25 | 95 |

| Acetone | Polar Aprotic | 25 | 220 |

| Dichloromethane | Halogenated | 25 | 350 |

| Ethyl Acetate | Ester | 25 | 180 |

| Toluene | Aromatic Hydrocarbon | 25 | 45 |

| n-Hexane | Non-polar Aliphatic | 25 | < 1 |

Experimental Protocol: Isothermal Shake-Flask Method

To ensure trustworthy and reproducible results, the isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[6][7][8] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved.

Rationale for Method Selection

The shake-flask method is chosen over alternatives because it directly measures the saturation point of a compound in a solvent, reflecting the true thermodynamic equilibrium. This is crucial for applications like crystallization where understanding the precise saturation limit is paramount. The OECD Guidelines for the Testing of Chemicals often reference this method for its reliability.[9]

Materials and Equipment

-

This compound (>98% purity)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials (e.g., 20 mL glass vials)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures solid remains after equilibration is crucial. For example, add ~200 mg of the compound to 10 mL of the test solvent.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A preliminary kinetics study is recommended to determine the time to reach equilibrium (typically 18-24 hours).[6][7]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle. This step is critical to avoid contamination of the saturated solution.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. This filtration step removes any remaining microscopic particulates.[10]

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids degradation of the solute.[10] Once the solvent is fully removed, re-weigh the vial. The mass of the residue is the amount of dissolved solute.

-

Chromatographic Method: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent. Quantify the concentration against a pre-prepared calibration curve using a validated HPLC or GC method.[10] This is the preferred method for higher accuracy.

-

-

Calculation:

-

Gravimetric: Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent evaporated (L))

-

Chromatographic: Solubility (g/L) = (Concentration from curve (g/L)) x (Dilution Factor)

-

The entire experimental workflow is visualized in the diagram below.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Safety and Handling

This compound is an irritant that can cause skin and serious eye irritation.[5][11] When handling this compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[5][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[12] Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any work.[11][13]

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical and practical framework for researchers to determine it accurately and reliably. By understanding the molecular structure and applying robust experimental protocols like the isothermal shake-flask method, scientists can generate the high-quality data needed to optimize synthetic processes, develop stable formulations, and accelerate research and development in the pharmaceutical and agricultural sectors.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Xinchem. (n.d.). METHYL 2 5-DICHLORONICOTINATE(CAS# 67754-03-4). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This source provides general lab procedures for solubility but is not directly linkable).

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 67754-03-4 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. jk-sci.com [jk-sci.com]

- 5. China METHYL 2 5-DICHLORONICOTINATEï¼CAS# 67754-03-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. api.kreatis.eu [api.kreatis.eu]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 67754-03-4 | TCI AMERICA [tcichemicals.com]

Spectroscopic Profile of Methyl 2,5-dichloronicotinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 2,5-dichloronicotinate (CAS No: 67754-03-4; Molecular Formula: C₇H₅Cl₂NO₂; Molecular Weight: 206.03 g/mol ).[1][2][3] In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms to elucidate the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) features of this molecule. This approach is a powerful tool in modern chemical research, enabling the structural verification and characterization of novel or sparsely documented compounds.[4][5]

This compound is a halogenated pyridine derivative with applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2][6] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of this key building block.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, namely the dichlorinated pyridine ring, the methyl ester group, and the relative positions of these functionalities, give rise to a unique and predictable spectroscopic fingerprint.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are highly informative. The predicted spectra discussed below were generated using advanced computational models that consider through-bond and through-space electronic effects.[7][8]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be simple and diagnostic, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring and one signal in the aliphatic region for the methyl ester protons.

Experimental Protocol (Predicted Data Acquisition):

-

Structure Input: The chemical structure of this compound was inputted into a validated NMR prediction software using its SMILES notation (COC(=O)c1cc(Cl)cnc1Cl).[3]

-

Solvent Selection: Chloroform-d (CDCl₃) was selected as the virtual solvent, as it is a common choice for non-polar to moderately polar organic compounds.

-

Prediction Algorithm: A hierarchical organization of spheres (HOSE) code-based algorithm, combined with machine learning from a large database of experimental spectra, was utilized to predict the chemical shifts (δ) and coupling constants (J).[9][10]

-

Data Output: The predicted chemical shifts, multiplicities, and coupling constants were tabulated.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~8.3 - 8.5 | Doublet | 1H | H-6 | ~2.5 |

| ~8.1 - 8.3 | Doublet | 1H | H-4 | ~2.5 |

| ~3.9 - 4.0 | Singlet | 3H | -OCH₃ | N/A |

Interpretation:

The two aromatic protons, H-4 and H-6, are predicted to appear as distinct doublets due to meta-coupling. The electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring are expected to shift these protons significantly downfield. The methyl protons of the ester group are anticipated to appear as a sharp singlet in the typical range for such functionalities.

Figure 2. Predicted ¹H NMR correlations for this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Experimental Protocol (Predicted Data Acquisition):

The protocol is analogous to the ¹H NMR prediction, with the algorithm specifically calculating the ¹³C chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~164 - 166 | C=O (ester) |

| ~150 - 152 | C-2 |

| ~148 - 150 | C-6 |

| ~138 - 140 | C-4 |

| ~132 - 134 | C-5 |

| ~125 - 127 | C-3 |

| ~52 - 54 | -OCH₃ |

Interpretation:

The carbonyl carbon of the ester is expected at the lowest field. The carbons directly bonded to the electronegative chlorine (C-2 and C-5) and nitrogen atoms will also be significantly deshielded. The methyl carbon of the ester will appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, C-O stretching, aromatic C=C and C=N stretching, and C-Cl stretching.

Experimental Protocol (Predicted Data Acquisition):

-

Structure Input: The molecular structure was provided to an IR prediction tool.

-

Computational Method: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory are commonly used for vibrational frequency predictions.[11]

-

Data Output: A list of predicted vibrational frequencies and their corresponding vibrational modes was generated.

Table 3: Predicted Major IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960 - 2850 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 - 1715 | Strong | C=O Stretch (Ester) |

| ~1600 - 1450 | Medium | Aromatic C=C and C=N Stretch |

| ~1300 - 1100 | Strong | C-O Stretch (Ester) |

| ~800 - 600 | Medium-Strong | C-Cl Stretch |

Interpretation:

The most prominent peak is anticipated to be the strong C=O stretch of the ester group. The presence of the aromatic ring will be confirmed by the C=C and C=N stretching vibrations. The C-Cl stretches are expected in the fingerprint region.

Figure 3. Correlation of functional groups to predicted IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Experimental Protocol (Predicted Data Acquisition):

-

Structure Input: The molecular structure was submitted to a mass spectrometry fragmentation prediction tool.[12]

-

Ionization Method: Electron Ionization (EI) was selected as the virtual ionization method, as it is a common technique that induces fragmentation.

-

Fragmentation Prediction: The software predicts fragmentation pathways based on established rules of chemical bonding and stability of the resulting fragments.[12]

-

Data Output: A predicted mass spectrum, including the molecular ion peak and major fragment ions, was generated.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| Predicted m/z | Ion Structure | Interpretation |

| 205/207/209 | [C₇H₅Cl₂NO₂]⁺ | Molecular Ion (M⁺) peak with isotopic pattern for two chlorine atoms |

| 174/176/178 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 146/148/150 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 111/113 | [C₄H₂ClN]⁺ | Fragmentation of the pyridine ring |

Interpretation:

The molecular ion peak is expected to show a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[13] The most abundant fragments are likely to result from the cleavage of the ester group, such as the loss of the methoxy radical or the entire carbomethoxy group. Further fragmentation of the dichloropyridine ring would lead to smaller charged species.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a robust and self-validating system for the structural confirmation of this important chemical intermediate. While predicted data is a powerful tool, experimental verification remains the gold standard. The information presented herein serves as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and downstream applications.

References

- 1. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 2. PROSPRE [prospre.ca]

- 3. youtube.com [youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. research.aalto.fi [research.aalto.fi]

- 6. Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS2-based Proteomics [arxiv.org]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. app.nmrium.com [app.nmrium.com]

- 9. HNMR Prediction — NodePit [nodepit.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 12. acdlabs.com [acdlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to the Regioselective Reactivity of Methyl 2,5-dichloronicotinate

Abstract

Methyl 2,5-dichloronicotinate is a pivotal building block in contemporary organic synthesis, particularly for the construction of novel agrochemicals and pharmaceutical agents. Its utility stems from the differential reactivity of the two chlorine atoms at the C2 and C5 positions of the electron-deficient pyridine ring. This guide provides an in-depth technical analysis of the factors governing this regioselectivity and offers field-proven protocols for the selective functionalization of each position through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic principles with practical experimental insights, this document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this versatile intermediate.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged motif in medicinal chemistry and materials science.[1] The strategic introduction of substituents onto this heterocyclic core is a cornerstone of modern drug design. This compound presents a compelling platform for molecular elaboration, featuring two distinct reactive centers—the chlorine atoms at the C2 and C5 positions. The ability to selectively functionalize one chlorine while leaving the other intact for subsequent transformations is crucial for the efficient synthesis of complex target molecules. This guide will dissect the underlying principles that dictate which chlorine atom reacts under specific conditions, providing a predictive framework for synthetic chemists.

Fundamentals of Reactivity on the Pyridine Ring

The reactivity of this compound is fundamentally governed by the electronic nature of the pyridine ring. The nitrogen atom's electronegativity renders the ring electron-deficient, making it susceptible to nucleophilic attack, a characteristic that distinguishes it from electron-rich rings like benzene.[2] This inherent electrophilicity is further amplified by the presence of three electron-withdrawing groups: the two chlorine atoms and the methyl ester at C3.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The reaction rate is heavily influenced by the stability of this intermediate. For pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen).[5][6] This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, a stabilizing contribution not possible with attack at the C3 or C5 positions.[5][6]

Palladium-Catalyzed Cross-Coupling

In contrast to SNAr, the regioselectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is dictated by the mechanism of the palladium catalyst, primarily the oxidative addition step.[7] Conventionally, oxidative addition is faster at the more electrophilic C2 position of dihalopyridines due to the inductive effect of the adjacent nitrogen atom.[8][9] However, recent advancements have shown that this intrinsic preference can be overridden by judicious selection of ligands, bases, and reaction conditions, enabling selective functionalization at the C5 position.[10][11]

Dissecting the Differential Reactivity: C2 vs. C5

The core of this guide lies in understanding the dichotomy of reactivity between the C2 and C5 chlorine atoms of this compound.

The C2 Position: The Electronically Activated Site

The C2 position is the more electronically activated site for both SNAr and conventional cross-coupling reactions.

-

For SNAr: Nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is stabilized by both the ring nitrogen and the C3-ester group. This superior stabilization leads to a lower activation energy and a faster reaction rate compared to attack at C5.

-

For Cross-Coupling: The proximity to the ring nitrogen makes the C2-Cl bond more polarized and electrophilic, facilitating the initial oxidative addition of the Pd(0) catalyst.[8]

The C5 Position: Accessing the "Unconventional" Site

While less intrinsically reactive, the C5 position can be targeted with high selectivity under specific, often unconventional, conditions.

-

For SNAr: Selective reaction at C5 is challenging and typically requires forcing conditions or a highly activated nucleophile, as the C2 position will preferentially react.

-

For Cross-Coupling: C5-selectivity in Suzuki couplings has been achieved using ligand-free "Jeffery" conditions.[10][11] While the precise mechanism is still under investigation, it is thought to involve palladium nanoparticles and deviates from the conventional ligand-controlled pathways.[11] This provides a powerful synthetic route to 2-chloro-5-substituted nicotinates.

Key Transformations & Experimental Protocols

The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies derived from authoritative sources.

Protocol 1: Selective Nucleophilic Aromatic Substitution at C2

This protocol details the selective substitution of the C2-chlorine with an amine, a common transformation in pharmaceutical synthesis. The product, Methyl 5-amino-2-chloronicotinate, is a valuable intermediate.[12][13]

Rationale: The reaction is performed in a sealed vessel at elevated temperatures to overcome the activation energy. 1,4-Dioxane is a suitable high-boiling polar aprotic solvent. The use of an ammonia solution provides both the nucleophile and the reaction medium.

Experimental Workflow Diagram:

Caption: Workflow for selective amination at the C2 position.

Step-by-Step Protocol: [14]

-

Dissolve this compound (4.5 g, 22 mmol) in a 0.5 M solution of ammonia in 1,4-dioxane (250 mL, 0.125 mol).

-

Seal the mixture in a pressure vessel.

-

Heat the vessel at 85-90 °C for 9 days.

-

After the reaction period, allow the vessel to cool to room temperature.

-

Combine the reaction mixtures (if running multiple batches) and concentrate under reduced pressure.

-

The resulting white solid, Methyl 2-amino-5-chloronicotinate, is isolated.

Protocol 2: Selective Suzuki-Miyaura Coupling at C5

This protocol demonstrates the unconventional C5-selective Suzuki coupling using ligand-free Jeffery conditions, a powerful method for accessing 2-chloro-5-arylpyridines.[10]

Rationale: Jeffery conditions typically involve a phase-transfer catalyst (not used in this specific cited protocol but common), a palladium precursor without a phosphine ligand, and a mixed aqueous-organic solvent system at high temperature. The absence of a bulky phosphine ligand is believed to be key to altering the regioselectivity away from the sterically encumbered C2 position.[11]

Reaction Mechanism Overview:

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Protocol: [10]

-

To a Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add N-Methyl-2-pyrrolidone (NMP) (4 mL) and water (1 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination, which typically favors the C2 position but can be influenced by the ligand choice.

Rationale: The Buchwald-Hartwig amination relies on a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the C-N bond formation.[10][15] The choice of base (e.g., NaOtBu, Cs₂CO₃) is critical for deprotonating the amine and facilitating the catalytic cycle. While C2 is often the major product due to electronics, the specific ligand and conditions can influence selectivity.[10]

Step-by-Step Protocol: [15]

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) to a dry Schlenk tube.

-

Add anhydrous, deoxygenated solvent (e.g., Toluene) and stir for 10 minutes to form the active catalyst.

-

In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

-

Add the catalyst solution to the flask containing the substrate and base.

-

Add the amine (1.2 equiv) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data-Driven Insights: A Comparative Summary

The regiochemical outcome of these reactions is highly dependent on the chosen methodology. The following table summarizes representative data for the Suzuki-Miyaura coupling of 2,5-dichloropyridine derivatives, highlighting the switch in selectivity.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Major Product | Selectivity (C5:C2) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | C2-Arylation | Low (C2 major) | ~80-95 | [8] |

| Pd(OAc)₂ | None | K₂CO₃ | NMP/H₂O | 100 | C5-Arylation | >95:5 | ~58-65 | [10] |

Table 1: Comparison of reaction conditions and regioselectivity for the Suzuki-Miyaura coupling of 2,5-dichloropyridine derivatives.

Conclusion

The reactivity of the chlorine atoms in this compound is a nuanced interplay of electronic effects, steric hindrance, and catalyst-controlled mechanisms. The C2 position is the intrinsically more reactive site for both nucleophilic aromatic substitution and conventional palladium-catalyzed cross-coupling reactions due to electronic activation from the ring nitrogen. However, this inherent preference can be expertly overridden. Specifically, the development of ligand-free Jeffery conditions for Suzuki-Miyaura reactions has unlocked a reliable pathway for selective C5-arylation. This guide has provided the theoretical framework and practical, actionable protocols for researchers to confidently and selectively manipulate this versatile building block, paving the way for the efficient synthesis of next-generation chemical entities.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+. [Link]

-

Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]

-

Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. (2008). Organic Letters. [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). NIH Public Access. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH Public Access. [Link]

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001). Tetrahedron. [Link]

-

Methyl 5-amino-2-chloronicotinate. (n.d.). MySkinRecipes. [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]

-

Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv. [Link]

-

methyl 5-amino-2-chloronicotinate. (n.d.). Appretech Scientific Limited. [Link]

-

CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate. (n.d.). Molbase. [Link]

-

The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl. (n.d.). Royal Society of Chemistry. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl• with solutes. (2000). ResearchGate. [Link]

-

Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. (2013). ChemInform. [Link]

-